molecular formula C19H22N2O6 B2842084 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1396812-25-1

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2842084
CAS No.: 1396812-25-1
M. Wt: 374.393
InChI Key: ZWACUGFQQYAOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone features a hybrid structure combining a 1,4-dioxa-8-azaspiro[4.5]decane core with an azetidine carbonyl linker and a benzo[d][1,3]dioxol-5-yl (piperonyl) aromatic group. This spirocyclic scaffold is known for conformational rigidity, which enhances binding specificity in pharmacological contexts. The benzo[d][1,3]dioxol moiety contributes to electron-rich aromatic interactions, while the azetidine ring offers steric constraints that modulate pharmacokinetic properties .

Properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c22-17(13-1-2-15-16(9-13)25-12-24-15)21-10-14(11-21)18(23)20-5-3-19(4-6-20)26-7-8-27-19/h1-2,9,14H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACUGFQQYAOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic synthesis. The key steps include:

    Formation of the 1,4-Dioxa-8-azaspiro[4.5]decane unit: This can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride.

    Incorporation of the azetidine ring: This step involves the reaction of the spirocyclic intermediate with azetidine-1-carbonyl chloride under basic conditions.

    Attachment of the benzo[d][1,3]dioxole moiety: This is achieved through a coupling reaction with benzo[d][1,3]dioxole-5-carboxylic acid using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride.

    Substitution: The azetidine ring and the spirocyclic unit can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation products: Carboxylic acids and ketones.

    Reduction products: Alcohols and amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles.

Biology

In biological research, it serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring and the benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Groups

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Notes Source
(4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 4-iodophenyl 431.26 Used in radiolabeling studies
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 6-methylpyridinyl 304.36 High solubility in polar solvents
8-[4-(Phenylmethoxy)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane 4-(benzyloxy)phenyl 353.41 Explored for CNS permeability
Target Compound Benzo[d][1,3]dioxol-5-yl 398.38 Potential serotonin receptor affinity

Key Observations :

  • The 4-iodophenyl analogue (431.26 g/mol) is heavier due to iodine, making it suitable for radiopharmaceutical applications but less metabolically stable .
  • The 6-methylpyridinyl derivative (304.36 g/mol) shows enhanced aqueous solubility, critical for oral bioavailability .

Analogues with Modified Heterocyclic Linkers

Compound Name Key Substituents Bioactivity SAR Insights Source
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Piperazine-propyl linker Serotonin (5-HT1A) receptor antagonist Increased affinity with bulky groups
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) 3-Chlorophenyl-piperazine linker Enhanced 5-HT1A selectivity Halogenation improves binding
Target Compound Azetidine-carbonyl linker Undisclosed (predicted CNS activity) Rigid linker reduces off-target effects

Key Observations :

  • Piperazine-linked spiro compounds (e.g., Compounds 13 and 14) exhibit strong serotonin receptor antagonism, with 3-chlorophenyl substitution enhancing selectivity .

Analogues with Bioactive Substituents

Compound Name Substituent Bioactivity Mechanism Source
[8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl][3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone Halogenated pyridinyl/oxazolyl Anticandidal activity CYP450 inhibition
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one Chromenone-hydroxy group Antioxidant properties Free radical scavenging
Target Compound Benzo[d][1,3]dioxol-5-yl Undisclosed (predicted MAO-B inhibition) Electron-rich aromatic interaction

Key Observations :

  • Halogenated derivatives (e.g., trifluoromethylpyridinyl) show antifungal activity via CYP450 inhibition, suggesting the target compound’s benzo[d][1,3]dioxol group may similarly interact with oxidative enzymes .
  • The absence of polar groups (e.g., hydroxy in chromenone derivatives) in the target compound may limit antioxidant effects but improve blood-brain barrier penetration .

Biological Activity

The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone , often referred to in research contexts as a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, exhibits notable biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular structure of this compound includes a spirocyclic framework which is significant for its biological interactions. The compound's molecular formula is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, and it features both azetidine and benzo[d][1,3]dioxole moieties which contribute to its pharmacological properties.

Research has indicated that compounds containing the 1,4-dioxa-spiro structure often interact with various biological targets:

  • Sigma Receptor Binding : Studies on related compounds have demonstrated high affinity for sigma receptors (σ1 and σ2). For instance, derivatives like 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane showed a Ki value of 5.4±0.45.4\pm 0.4 nM for σ1 receptors, indicating potential for therapeutic applications in neuropsychiatric disorders .
  • Antitumor Activity : In vivo studies using mouse tumor xenograft models have shown that compounds with similar structures can accumulate significantly in tumors, suggesting a role in cancer imaging and treatment . The mechanism may involve selective binding to tumor-associated sigma receptors.
  • Neuroprotective Effects : Some studies suggest that sigma receptor ligands can exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Biological Activity Data

Activity Target Effect Reference
Sigma Receptor Bindingσ1 ReceptorsHigh affinity (Ki = 5.4 nM)
Antitumor EffectsTumor XenograftsSignificant accumulation
Neuroprotective EffectsCNS ModelsReduction in oxidative stress

Case Study 1: Sigma Receptor Ligands

A study focused on the synthesis and evaluation of piperidine derivatives highlighted the potential of compounds like 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane as effective σ1 receptor ligands with promising implications for treating neurodegenerative diseases .

Case Study 2: Antitumor Imaging

Research involving small animal PET imaging demonstrated that radiolabeled derivatives of the compound could be used effectively for tumor imaging due to their selective binding to σ1 receptors in cancerous tissues . This opens avenues for non-invasive diagnostic techniques in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) followed by coupling to azetidine and benzo[d][1,3]dioxol-5-yl moieties. Key steps include:

  • Step 1 : Activation of the spirocyclic amine via carbonyldiimidazole (CDI) or chloroformate reagents to form the 8-carbonyl intermediate.
  • Step 2 : Coupling the activated intermediate with azetidine under basic conditions (e.g., triethylamine in DMF or acetonitrile) .
  • Step 3 : Final coupling with benzo[d][1,3]dioxol-5-ylmethanone using palladium-catalyzed cross-coupling or nucleophilic acyl substitution .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the spirocyclic framework, azetidine ring, and benzo[d][1,3]dioxole connectivity. Key signals include the spirocyclic oxygen peaks (δ 3.5–4.5 ppm) and benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays, given the spirocyclic amine’s potential as a pharmacophore .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized for the coupling of azetidine and spirocyclic components?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the azetidine nitrogen. DMF improves yield but may require post-reaction purification via column chromatography .

  • Temperature Control : Reactions performed at 0–25°C minimize side products (e.g., over-alkylation). Higher temperatures (>40°C) risk decomposition .

  • Catalyst Screening : Palladium/copper catalysts (e.g., Pd(OAc)2_2/Xantphos) improve coupling efficiency for aryl groups .

    Optimization Parameter Recommended Condition Impact on Yield
    SolventDMF+15% vs. THF
    Temperature25°C85% yield
    CatalystPd(OAc)2_2/Xantphos92% conversion

Q. How to resolve contradictions in 13^{13}C NMR data for spirocyclic carbonyl groups?

  • Methodological Answer : Discrepancies in carbonyl signals (e.g., δ 165–175 ppm) may arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR : Identify dynamic processes by analyzing signal splitting at low temperatures (−40°C) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Replace the benzo[d][1,3]dioxole with substituted aryl groups (e.g., 3,5-dichlorophenyl) to assess electronic effects on target binding .
  • Spirocyclic Alterations : Introduce sulfur or additional oxygen atoms into the spiro ring to modulate lipophilicity (clogP) and solubility .
  • Biological Testing : Use dose-response curves (IC50_{50}/EC50_{50}) in enzyme assays and cytotoxicity screens (e.g., HEK293 cells) to quantify potency and selectivity .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across similar spirocyclic compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Mitigation steps:

  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control for redox-active impurities .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to identify rapid degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.